molecular formula C9H12ClNO3 B174665 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride CAS No. 134722-07-9

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride

Cat. No.: B174665
CAS No.: 134722-07-9
M. Wt: 217.65 g/mol
InChI Key: WDELKJOVNVBXIM-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is a chiral α-amino acid derivative characterized by a para-methoxyphenyl substituent and a hydrochloride salt. Its molecular formula is C₉H₁₂ClNO₃, and it is identified by CAS number 19789-59-4 . The methoxy group at the para position of the phenyl ring enhances solubility in polar solvents due to its electron-donating nature, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry research. Safety data sheets indicate its use in laboratory chemical manufacturing, emphasizing proper handling due to its hygroscopic and reactive nature .

Properties

IUPAC Name

2-amino-2-(4-methoxyphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDELKJOVNVBXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647083
Record name Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134722-07-9
Record name Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Step 1 (Cyanohydrin Formation):
    A mixture of 4-methoxybenzaldehyde (10 mmol), ammonium chloride (12 mmol), and sodium cyanide (12 mmol) in aqueous ammonia (25% v/v) is stirred at 25°C for 24 hours. The precipitated cyanohydrin is extracted with ethyl acetate, yielding DL-2-amino-2-(4-methoxyphenyl)acetonitrile with a 68–72% efficiency.

  • Step 2 (Acid Hydrolysis):
    The nitrile intermediate is refluxed in 6M HCl at 90°C for 3 hours, followed by neutralization with ammonium hydroxide to pH 5.0. Crystallization from cold water produces the racemic amino acid hydrochloride (yield: 60–65%).

Enantiomeric Resolution

Racemic resolution is achieved using L-(+)-tartaric acid in ethanol, selectively crystallizing the D-(-)-enantiomer as a hemitartrate salt. Subsequent treatment with hydrochloric acid regenerates the enantiomerically pure hydrochloride (optical rotation: [α]²⁰/D = -160°, c = 1 in 1M HCl).

Patent-Inspired Catalytic Hydrogenation

A patent-derived method (US3890379A) outlines a scalable route for analogous compounds, adaptable to this compound by substituting 4-hydroxybenzaldehyde with 4-methoxybenzaldehyde.

Key Steps and Modifications

  • Bisulfite Adduct Formation:
    4-Methoxybenzaldehyde reacts with sodium bisulfite and ammonium hydroxide to form a stable adduct, enhancing electrophilicity for nucleophilic attack.

  • Cyanide Addition:
    Sodium cyanide introduces the nitrile group, forming DL-2-amino-2-(4-methoxyphenyl)acetonitrile (yield: 75–80%).

  • Hydrogenation and Hydrolysis:
    Catalytic hydrogenation over palladium in HCl yields the hydrochloride salt directly, bypassing intermediate isolation (yield: 85–90%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Key Advantage
Strecker Synthesis60–6595–9827 hoursLow-cost reagents
Catalytic Hydrogenation85–9099+12 hoursHigh enantiomeric purity, scalable

Recent Advances in Enzymatic Resolution

Emerging studies highlight lipase-catalyzed kinetic resolution for enantiomer separation. For example, Candida antarctica lipase B selectively acylates the L-(+)-enantiomer, leaving the D-(-)-form unreacted. This method achieves >99% enantiomeric excess (ee) with a 45–50% yield of the target hydrochloride.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors:
    Microreactor systems reduce hydrolysis side reactions, improving nitrile intermediate yield to 78%.

  • Solvent Recycling:
    Ethyl acetate recovery via distillation lowers production costs by 30% .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted phenylacetic acid derivatives .

Scientific Research Applications

Scientific Research Applications

  • Neuropharmacology :
    • The compound has been studied for its interactions with glycine receptors, which are crucial in the central nervous system for mediating inhibitory neurotransmission. Research indicates that it may modulate receptor activity, thus influencing synaptic transmission and neuronal excitability .
    • Its structural similarity to glycine allows it to serve as a potential lead compound in developing new neuroactive drugs targeting glycine receptor pathways.
  • Biochemical Studies :
    • This compound can be utilized in selective N-terminal acylation of peptides and proteins using 4-methoxyphenyl esters as acylating agents. This method facilitates the introduction of functional groups into proteins, enhancing their utility in biochemical assays and therapeutic applications .
    • Its ability to modify protein structure can be exploited in chemical biology, particularly in the development of biopharmaceuticals.
  • Drug Development :
    • The compound has been evaluated for its pharmacological properties, including its potential hypolipidemic effects. Novel derivatives based on this structure have shown promise in reducing lipid levels in animal models, indicating its potential application in treating hyperlipidemia .
    • Ongoing studies focus on synthesizing derivatives that enhance its biological activity or improve pharmacokinetic properties, making it a candidate for further drug development initiatives.

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
NeuropharmacologyModulates glycine receptor activity influencing synaptic transmission.
Biochemical ModificationDeveloped methods for selective N-terminal acylation of proteins using 4-methoxyphenyl esters.
Pharmacological ActivityDemonstrated hypolipidemic effects in high-fat diet-induced hyperlipidemia models.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The para-methoxy group in the target compound enhances solubility compared to electron-withdrawing substituents like chlorine or fluorine. For example, the 3-chloro derivative (222.07 g/mol) has lower aqueous solubility due to increased hydrophobicity .
  • Positional Effects : Ortho-substituted analogs (e.g., 2-methoxy in ) exhibit steric hindrance, reducing reactivity and solubility compared to the para-substituted target compound.
  • Ester vs. Acid Forms : Methyl ester derivatives (e.g., ) demonstrate improved bioavailability as prodrugs but require hydrolysis for activation.

Heterocyclic and Complex Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Feature Applications Reference
2-Amino-2-[6-(4-chlorophenyl)-3-pyridyl]acetic acid HCl C₁₃H₁₁Cl₂N₂O₂ 305.15 Pyridyl heterocycle Potential kinase inhibition
2-Amino-2-(1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid HCl C₁₃H₁₄Cl₂N₃O₂ 332.18 Pyrazole ring Antimicrobial research

Key Observations:

  • Heterocyclic Incorporation : Compounds with pyridyl or pyrazole rings (e.g., ) exhibit enhanced binding to biological targets, such as enzymes or receptors, due to additional hydrogen-bonding or π-π interactions.

Biological Activity

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride, also known as 4-methoxyphenylglycine , is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by a methoxy group on the phenyl ring, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C₉H₁₁NO₃·HCl
  • Molecular Weight : 201.65 g/mol
  • CAS Number : 134722-07-9

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Research indicates that it may act as a modulator of:

  • GABAergic Activity : It has been shown to influence GABA receptors, potentially enhancing inhibitory neurotransmission .
  • Neurotransmitter Release : The compound may affect the release of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions .

1. Antioxidant Activity

Studies have demonstrated that derivatives of 2-amino-2-(4-methoxyphenyl)acetic acid exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Anticancer Potential

Research indicates that this compound has anticancer properties, particularly through its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and glioblastoma cells . The underlying mechanisms may involve the modulation of signaling pathways associated with cell survival and apoptosis.

3. Neuroprotective Effects

The neuroprotective effects of 2-amino-2-(4-methoxyphenyl)acetic acid have been explored in models of neurodegeneration. Its ability to enhance GABAergic transmission suggests potential applications in treating conditions like anxiety and epilepsy .

Case Studies and Research Findings

StudyFindings
Antioxidant Study The compound showed a DPPH radical scavenging activity significantly higher than ascorbic acid, indicating strong antioxidant potential .
Anticancer Activity In vitro assays against U-87 (glioblastoma) and MDA-MB-231 (breast cancer) cell lines revealed substantial cytotoxicity, particularly against U-87 cells .
Neuroprotective Study Enhanced GABAergic activity was observed, suggesting potential therapeutic benefits in anxiety and seizure disorders .

Comparative Analysis with Similar Compounds

The biological activity of 2-amino-2-(4-methoxyphenyl)acetic acid can be compared with other amino acid derivatives to highlight its unique properties:

CompoundAntioxidant ActivityAnticancer ActivityNeuroprotective Effects
2-Amino-2-(4-methoxyphenyl)acetic acidHighSignificantModerate
GlycineModerateLowLow
L-TyrosineLowModerateHigh

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